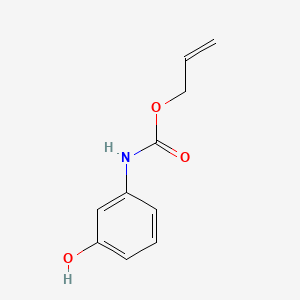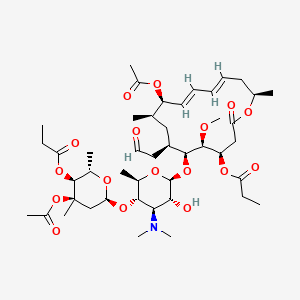
ML213
Vue d'ensemble
Description
ML213, chimiquement connu sous le nom de N-(2,4,6-triméthylphényl)-bicyclo[2.2.1]heptane-2-carboxamide, est un activateur sélectif des canaux potassiques, en particulier les canaux Kv7.2 (KCNQ2) et Kv7.4 (KCNQ4) . Ce composé a suscité l'intérêt de la recherche scientifique en raison de sa capacité à moduler les canaux ioniques, qui jouent un rôle crucial dans divers processus physiologiques.
Applications De Recherche Scientifique
ML213 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the modulation of potassium channels and their role in various chemical processes.
Biology: Helps in understanding the physiological functions of potassium channels in cellular activities.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ion channels.
Mécanisme D'action
Target of Action
ML213, also known as N-mesitylbicyclo[2.2.1]heptane-2-carboxamide, is a selective activator of the potassium channels Kv7.2 and Kv7.4 . These channels play a crucial role in regulating the cell membrane potential .
Mode of Action
This compound enhances the activity of Kv7.2 and Kv7.4 channels, with EC50 values of 230 nM and 510 nM, respectively . It increases the maximal conductance of these channels and reduces their deactivation rates . This results in a shift in the voltage-dependence of channel activation, leading to an increase in the probability of channel opening .
Biochemical Pathways
The activation of Kv7.2 and Kv7.4 channels by this compound affects the potassium ion flow across the cell membrane, influencing various cellular processes. This includes the regulation of neuronal excitability, muscle contraction, and heart rhythm .
Result of Action
This compound’s activation of Kv7.2 and Kv7.4 channels leads to a variety of cellular effects. For instance, it has been shown to cause vasorelaxation in precontracted rat blood vessels and hyperpolarize mesenteric artery smooth muscle cells . It also increases the maximal conductance of Kv7.5 channels, suggesting it may have effects on other Kv7 subtypes .
Analyse Biochimique
Biochemical Properties
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide interacts with Kv7.2 and Kv7.4 channels, which are types of voltage-gated potassium channels . The nature of these interactions involves the opening of these channels, which is a key process in regulating the cell membrane potential .
Cellular Effects
The effects of N-mesitylbicyclo[2.2.1]heptane-2-carboxamide on cells are primarily related to its influence on Kv7.2 and Kv7.4 channels. By activating these channels, it can hyperpolarize the resting membrane potential in an in vitro spinal cord preparation . This can have a significant impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-mesitylbicyclo[2.2.1]heptane-2-carboxamide involves its binding to Kv7.2 and Kv7.4 channels, leading to their activation . This results in the opening of these channels and a subsequent change in the cell membrane potential .
Dosage Effects in Animal Models
In animal models, N-mesitylbicyclo[2.2.1]heptane-2-carboxamide has been shown to cause a concentration-dependent relaxation of isolated rat thoracic aorta, renal artery, and mesenteric artery . These effects were observed at low concentrations and were blocked by the Kv7 channel inhibitor XE991 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ML213 implique la réaction de la 2,4,6-triméthylphénylamine avec le chlorure de bicyclo[2.2.1]heptane-2-carboxyle dans des conditions contrôlées. La réaction a généralement lieu dans un solvant organique tel que le dichlorométhane, en présence d'une base comme la triéthylamine pour neutraliser le sous-produit d'acide chlorhydrique .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, la garantie d'une grande pureté des réactifs et la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie pour obtenir le produit final avec une grande pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le ML213 subit principalement des réactions de substitution en raison de la présence du groupe fonctionnel amide. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courantes
Réactions de substitution : Les réactifs courants comprennent les agents halogénants tels que le chlorure de thionyle ou le tribromure de phosphore.
Réactions d'oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés halogénés, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de produits oxydés ou réduits correspondants .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Biologie : Aide à comprendre les fonctions physiologiques des canaux potassiques dans les activités cellulaires.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les canaux ioniques.
Mécanisme d'action
Le this compound exerce ses effets en ouvrant sélectivement les canaux potassiques Kv7.2 et Kv7.4. Cette action hyperpolarise le potentiel de membrane au repos, réduisant ainsi l'excitabilité neuronale. Le composé présente une forte sélectivité par rapport à d'autres canaux potassiques tels que Kv7.1, Kv7.3 et Kv7.5 . Les cibles moléculaires impliquées comprennent les sites de liaison spécifiques sur les canaux Kv7.2 et Kv7.4, qui facilitent l'ouverture de ces canaux et le flux ionique subséquent .
Comparaison Avec Des Composés Similaires
Composés similaires
Retigabine : Un autre ouvreur de canaux potassiques, mais avec une sélectivité et une puissance différentes.
XE-991 : Un bloqueur sélectif des canaux Kv7, utilisé pour des études comparatives avec le ML213.
Unicité du this compound
Le this compound est unique en raison de sa forte sélectivité pour les canaux Kv7.2 et Kv7.4, avec des effets minimes sur les autres canaux potassiques. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de ces canaux dans diverses conditions physiologiques et pathologiques .
Propriétés
IUPAC Name |
N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQGKPGBLYKQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389360 | |
| Record name | ML213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
489402-47-3 | |
| Record name | ML213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 489402-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-difluorophenyl)-3-methyl-1-(1,2,4-triazol-1-yl)-3-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]sulfanylbutan-2-ol](/img/structure/B1676558.png)



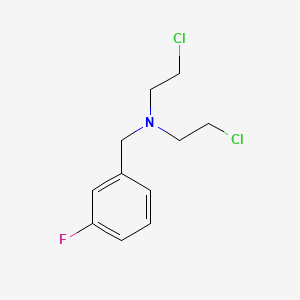

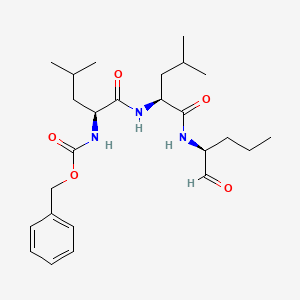
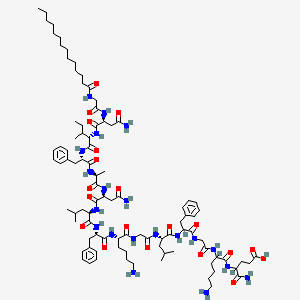
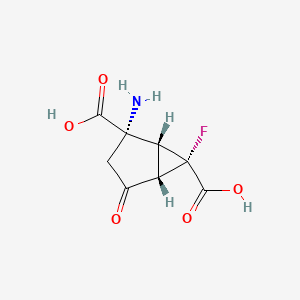
![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)
